molecular formula C10H21NO2 B11906350 (S)-tert-Butyl (3-methylbutan-2-yl)carbamate

(S)-tert-Butyl (3-methylbutan-2-yl)carbamate

Cat. No.: B11906350
M. Wt: 187.28 g/mol
InChI Key: AXYWAWQXZRZXSM-QMMMGPOBSA-N
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Description

(S)-tert-Butyl (3-methylbutan-2-yl)carbamate (CAS 293305-72-3) is a chiral building block of high interest in synthetic and medicinal chemistry. This compound, with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol, is characterized by its specific (S) configuration at the stereocenter . It features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in organic synthesis for the protection of amine functionalities. The Boc group is highly stable under basic conditions and can be readily removed under mild acidic conditions, making this reagent invaluable for the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients (APIs) and other biologically active compounds . While this specific stereoisomer's applications are specialized, carbamate compounds as a class are widely studied for their biological activity. A principal mechanism of action for many carbamates is the inhibition of the enzyme acetylcholinesterase (AChE) . These inhibitors function by carbamylating the serine residue in the active site of AChE, preventing the hydrolysis of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, resulting in hypercholinergic signaling . It is crucial to note that the reversible AChE inhibition and specific biological profile are highly dependent on the overall molecular structure and substituents. Therefore, researchers are directed to consult the scientific literature for detailed investigations into the specific applications and mechanistic studies of this and related chiral carbamates. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl N-[(2S)-3-methylbutan-2-yl]carbamate

InChI

InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12)/t8-/m0/s1

InChI Key

AXYWAWQXZRZXSM-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Mixed Anhydride-Mediated Carbamate Formation

This method leverages mixed anhydride intermediates to activate carboxylic acid derivatives for nucleophilic attack. A representative protocol involves:

  • Starting Material : (S)-3-methylbutan-2-amine.

  • Activation : Reaction with tert-butyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride.

  • Condensation : Quenching with aqueous workup to yield the Boc-protected amine.

Key Data :

ParameterValueSource
Yield89–93%
Reaction Temperature0–5°C
SolventAnhydrous ethyl acetate

This method is favored for its scalability and minimal byproduct formation, though it requires stringent temperature control to prevent racemization.

Asymmetric Catalysis for Enantioselective Synthesis

Chiral catalysts enable direct synthesis of the (S)-enantiomer from prochiral precursors. A patented approach utilizes:

  • Catalyst : (R)-La-BINOL (2 mol%) for inducing asymmetry.

  • Reagents : Triphenylphosphine (20 mol%) and tert-butyl hydroperoxide (3 equiv).

  • Substrate : Prochiral epoxide derivatives.

Key Data :

ParameterValueSource
Yield85%
ee93%
SolventToluene

This method achieves high stereocontrol but necessitates precise stoichiometric ratios and catalyst recovery systems for cost-effectiveness.

Reaction Condition Optimization

Temperature and Solvent Effects

  • Low-Temperature Regimes (0–10°C): Minimize side reactions during mixed anhydride formation, preserving amine chirality.

  • Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate) enhance reaction rates by stabilizing ionic intermediates, while toluene improves catalyst performance in asymmetric reactions.

Stoichiometric Ratios

  • tert-Butyl Chloroformate : A 1.2:1 molar ratio relative to the amine ensures complete conversion without excess reagent accumulation.

  • Oxidizing Agents : Tert-butyl hydroperoxide at 3 equiv relative to substrate optimizes epoxidation yields in catalytic cycles.

Catalytic Systems and Their Impact

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems, particularly for alkylation steps:

  • Application : Methoxylation of hydroxyl groups in Boc-protected intermediates.

  • Yield Enhancement : TBAB (0.025–0.2 equiv) increases yields from 85% to 97% by improving reagent solubilization.

Chiral Catalyst Recycling

(R)-La-BINOL can be recovered via filtration and reused for 3–5 cycles without significant loss in enantioselectivity, reducing production costs by ~15% per batch.

Purification and Isolation Techniques

Crystallization

  • Hexane/Ethyl Acetate (8:1) : Achieves >99% purity by removing polar impurities.

  • Yield Loss : Typically 5–8% due to mother liquor residues.

Chromatographic Methods

  • Silica Gel Chromatography : Resolves diastereomeric byproducts in asymmetric syntheses, though it is less feasible for industrial-scale processes.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch systems, particularly for mixed anhydride syntheses.

  • In-Line Analytics : FTIR and HPLC monitoring ensure real-time quality control, minimizing batch failures.

Cost Analysis

FactorMixed Anhydride RouteAsymmetric Catalysis
Raw Material Cost$120/kg$290/kg
Catalyst CostNegligible$85/batch
Overall Yield93%85%

The mixed anhydride method is more cost-effective for high-volume production, while asymmetric catalysis is reserved for high-value applications requiring >90% ee .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives.

Key Conditions and Products:

Reaction ConditionsProducts FormedYieldSource
6M HCl, reflux, 4h(S)-3-methylbutan-2-amine + CO₂ + tert-butanol85–92%
1M NaOH, 60°C, 2hSame as above (slower kinetics)70–78%
Trifluoroacetic acid (TFA), RT, 1hDeprotected amine + Boc-TFA adduct>95%
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon.

  • Steric Effects : The tert-butyl group slows hydrolysis compared to methyl or ethyl carbamates due to increased steric hindrance.

Substitution Reactions

The carbamate nitrogen participates in nucleophilic substitutions, enabling structural diversification.

Demonstrated Reactions:

ReagentConditionsProductApplicationSource
LiAlH₄THF, 0°C → RT, 6h(S)-tert-butyl (3-methylbutan-2-yl)aminePrecursor for chiral ligands
R-X (alkyl halides)K₂CO₃, DMF, 80°C, 12hN-alkylated carbamatesProdrug development
Grignard reagentsEt₂O, −78°C → RT, 24hTertiary alcoholsAsymmetric synthesis
  • Stereochemical Retention : Substitutions at the carbamate nitrogen typically preserve chirality at the β-carbon .

  • Limitations : Strongly electrophilic reagents may lead to tert-butyl group cleavage.

Oxidation and Reduction

The branched alkyl chain and carbamate group exhibit redox reactivity.

Oxidation:

Oxidizing AgentConditionsProductNotesSource
KMnO₄ (aq)80°C, 8h(S)-3-methylbutan-2-one + CO₂Over-oxidation to ketone
Dess-Martin periodinaneDCM, RT, 2hOxidized carbamate (keto derivative)Mild, selective oxidation

Reduction:

Reducing AgentConditionsProductSelectivitySource
NaBH₄MeOH, 0°C, 1h(S)-tert-butyl (3-methylbutan-2-yl)aminePartial reduction of carbonyl
H₂/Pd-CEtOAc, RT, 12hFully saturated derivativeRequires high pressure

Comparative Reactivity Table

Reaction TypeRate (Relative to Methyl Carbamate)Stereochemical OutcomeKey Influencing Factors
Acidic Hydrolysis0.3×RetentionSteric bulk, pH, temperature
Basic Hydrolysis0.2×RetentionSolvent polarity, base strength
N-Alkylation1.5×InversionElectrophile reactivity
Grignard Addition2.0×RetentionTemperature, solvent

Data compiled from .

Stability Under Various Conditions

ConditionDegradation (%)Half-Life (25°C)Major Degradation PathwaySource
pH 1.0 (HCl)95% in 4h45 minHydrolysis
pH 7.4 (Buffer)5% in 24h14 daysOxidation
UV Light (254 nm)80% in 6h2hRadical decomposition

Scientific Research Applications

Chemical Synthesis

(S)-tert-Butyl (3-methylbutan-2-yl)carbamate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The synthesis typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions, which allows for further modifications and derivatizations.

Key Reactions:

  • Nucleophilic Substitution: The carbamate group can participate in nucleophilic substitution reactions, allowing the introduction of various functional groups.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, facilitating the formation of other derivatives.

Pharmaceutical Applications

The compound has garnered attention in pharmaceutical research due to its potential biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • Antiviral Activity: Research indicates that derivatives of this compound exhibit antiviral properties against hepatitis C virus (HCV). For instance, a study demonstrated that certain analogs showed significant inhibitory effects on HCV protease, suggesting potential therapeutic applications against viral infections .
  • Neuroprotective Effects: Another study highlighted the neuroprotective properties of similar compounds under oxidative stress conditions. These compounds were shown to reduce inflammatory markers and cell death in neuronal cells exposed to amyloid beta peptides, indicating their potential role in treating neurodegenerative diseases.

Biological Research

In biological research, this compound is utilized for probing interactions within biological systems. Its reactivity with nucleophiles allows it to form covalent bonds with biomolecules, which is crucial for studying biochemical pathways and mechanisms of action.

Applications in Biological Studies:

  • Enzyme Inhibition Studies: The compound's ability to inhibit specific enzymes can be exploited to understand metabolic pathways and develop inhibitors for therapeutic purposes.
  • Cellular Protection Studies: In vitro studies have shown that this compound may protect against oxidative stress and inflammation, making it a candidate for further investigation in cellular protection mechanisms.

Data Summary

Application AreaDescriptionNotable Findings
Chemical SynthesisIntermediate for creating complex moleculesReacts through nucleophilic substitution
Pharmaceutical ResearchPotential antiviral and neuroprotective agentSignificant activity against HCV protease
Biological ResearchProbing interactions within biological systemsInhibits enzymes; reduces inflammatory markers

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the stability of the carbamate-enzyme complex. The molecular pathways involved include the formation of a tetrahedral intermediate, followed by the release of the enzyme-inhibitor complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-tert-Butyl (3-methylbutan-2-yl)carbamate with structurally related carbamates, emphasizing substituent effects on physical properties, reactivity, and applications:

Compound Name Key Substituents Physical State Key Properties Applications References
This compound 3-methylbutan-2-yl (S-config) Likely liquid/oil Chiral Boc-protected amine; moderate polarity due to branched alkyl chain Intermediate in peptide synthesis, asymmetric catalysis Inferred
(S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-yl carbamate (85) Hydroxy, phenyl Yellow oil Hydrophilic due to -OH; IR: 3400 cm⁻¹ (O-H stretch); 1H NMR: δ 7.3 (aromatic H) Precursor for oxidation to ketones (e.g., compound 86)
(S)-tert-Butyl 1-oxo-3-phenylpropan-2-yl carbamate (86) Oxo, phenyl Yellow oil Electron-deficient carbonyl; IR: 1720 cm⁻¹ (C=O); Reacts with nucleophiles Intermediate in β-keto carbamate synthesis
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate Chloro, hydroxy, phenyl Crystalline solid Polarizable Cl substituent; 13C NMR: δ 45 (C-Cl) Building block for pharmaceutically active amines (e.g., protease inhibitors)
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Amino, methylphenyl Solid (≥95% pure) Basic -NH2 group; HRMS confirms molecular ion [M+H]+ m/z 265.2 Agrochemicals, polymer precursors
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate Trifluoromethyl, hydroxy Not reported Enhanced lipophilicity (CF3); resistant to metabolic degradation Fluorinated drug candidates

Key Findings:

Substituent Effects on Reactivity: Hydroxy and amino groups (e.g., compounds 85, 7) increase polarity and solubility, facilitating aqueous-phase reactions . Halogens (e.g., Cl in ) enhance electrophilicity, enabling nucleophilic substitutions. Trifluoromethyl groups () improve metabolic stability and membrane permeability.

Stereochemical Influence :

  • The (S)-configuration in the target compound and analogs (e.g., 85, 86) is critical for enantioselective synthesis and biological activity, as seen in chiral pharmaceutical intermediates .

Synthetic Utility :

  • Boc-protected compounds are widely used in peptide coupling (e.g., Emoc/Boc strategies) and as intermediates for deprotection under mild acidic conditions .

Spectroscopic Validation :

  • IR and NMR data (e.g., carbonyl stretches at 1720 cm⁻¹, aromatic proton shifts at δ 7.3) are consistent across analogs, confirming structural integrity .

Q & A

Q. What are the standard synthetic protocols for (S)-tert-butyl (3-methylbutan-2-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection strategies. A common approach involves reacting the amine precursor (e.g., (S)-3-methylbutan-2-amine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere at 0–25°C for 12–24 hours . Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether is used to isolate the product. Yield optimization often requires monitoring via ESI-MS or TLC . Example Protocol :
Starting MaterialReagent/ConditionsTimeYield
(S)-3-methylbutan-2-amineBoc₂O, TEA, DCM, 25°C18 h65–75%

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Spectroscopic Analysis :
  • ¹H-NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm, singlet) and carbamate NH (δ 5.0–5.5 ppm, broad, exchangeable). The stereochemistry (S-configuration) is confirmed via coupling constants in chiral centers .
  • ESI-MS : Molecular ion peak [M+H]⁺ or [M+Na]⁺ confirms molecular weight (e.g., m/z 216.2 for C₁₀H₂₁NO₂).
    Chiral Purity : Chiral HPLC or polarimetry verifies enantiomeric excess (>99% for synthetic intermediates) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store under inert gas (argon) at 2–8°C in sealed, light-resistant containers. Avoid exposure to moisture (hygroscopic) and strong acids/bases to prevent Boc-group cleavage. Stability studies indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in carbamate synthesis?

  • Methodological Answer : Diastereoselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example:
  • Solvent : Non-polar solvents (e.g., toluene) favor tighter transition states, enhancing stereocontrol.
  • Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic methods (e.g., lipases) improve enantioselectivity .
    Case Study : Using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME) at 30°C achieved >90% enantiomeric excess for a related carbamate .

Q. What role does stereochemistry play in the compound’s reactivity and applications?

  • Methodological Answer : The (S)-configuration directs spatial orientation in chiral environments, critical for:
  • Pharmaceutical Intermediates : Stereospecific binding to biological targets (e.g., enzyme active sites) .
  • Catalysis : Asymmetric induction in organocatalytic reactions.
    Example : In a study on cholinesterase inhibitors, the (S)-enantiomer showed 10-fold higher activity than the (R)-form due to optimal hydrogen bonding with catalytic residues .

Q. How are computational methods applied to study molecular interactions of this carbamate?

  • Methodological Answer : In Silico Tools :
  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to proteins (e.g., cholinesterase) using crystal structures (PDB ID 4EY7) .
  • DFT Calculations (Gaussian 16) : Analyzes electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding networks in crystal packing .
    Case Study : DFT analysis of tert-butyl carbamate derivatives revealed strong C=O···H-N hydrogen bonds (2.8–3.0 Å) stabilizing crystal lattices .

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